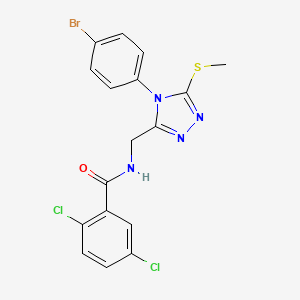

N-((4-(4-bromophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)-2,5-dichlorobenzamide

Description

Propriétés

IUPAC Name |

N-[[4-(4-bromophenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]-2,5-dichlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrCl2N4OS/c1-26-17-23-22-15(24(17)12-5-2-10(18)3-6-12)9-21-16(25)13-8-11(19)4-7-14(13)20/h2-8H,9H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBURAUMVZXUCCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrCl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Core Triazole Modifications

- Target Compound : Features a 1,2,4-triazole ring with a 4-bromophenyl group (electron-withdrawing) and a methylthio substituent. The benzamide group introduces dichloro substituents at positions 2 and 4.

- Compound 6m () : Contains a 1,3-benzoxazole fused ring instead of a benzamide, with a 4-bromophenyl group and a thione (-C=S) at position 3 of the triazole. The absence of a methylene-linked benzamide reduces steric bulk compared to the target compound.

- Compound 5m () : Substituted with a butylthio group (-SButyl) and a pyridine ring, highlighting variability in thioether chain length and aromatic substituents.

Substituent Effects

- Halogenation : The target compound’s 4-bromophenyl and 2,5-dichlorobenzamide groups contrast with derivatives like N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () , which uses a trimethoxybenzamide group. Halogen placement influences electronic properties and binding interactions .

- Thioether vs. Thione: The methylthio group (-SMe) in the target compound differs from the thione (-C=S) in 6m ().

Physical Properties

Méthodes De Préparation

Construction of the 4H-1,2,4-Triazole Skeleton

The 4H-1,2,4-triazole core is typically synthesized via cyclocondensation reactions. A common approach involves reacting thiosemicarbazides with carboxylic acid derivatives or nitriles under acidic or basic conditions. For instance, in analogous syntheses, hydrazide intermediates (e.g., 2-(4-bromophenyl)quinoline-4-carbohydrazide) are cyclized with reagents like triethyl orthoformate or β-dicarbonyl compounds to form heterocyclic systems.

Example Protocol

Introduction of the Methylthio Group

The methylthio (-SMe) group is introduced via nucleophilic substitution or alkylation. Patent literature highlights the use of methyl iodide or dimethyl sulfate in the presence of bases like potassium carbonate.

Optimized Step

- Reagents : Methyl iodide, K₂CO₃.

- Solvent : Acetonitrile or acetone.

- Yield : ~85% (based on analogous reactions).

Functionalization with the 4-Bromophenyl Substituent

Bromination of Phenyl Precursors

Direct bromination of phenyl rings is achieved using N-bromosuccinimide (NBS) or dibromohydantoin in halogenated solvents. A patent method for 1-(4-bromophenyl)piperidine synthesis employs NBS in acetonitrile at 20–25°C, yielding >90% product.

Adaptation for Target Compound

- Substrate : Pre-formed triazole intermediate.

- Brominating Agent : NBS (1.2 equiv).

- Solvent : Dichloromethane or acetonitrile.

- Reaction Time : 5–6 hours.

Coupling with 2,5-Dichlorobenzamide

Amide Bond Formation

The final step involves coupling the triazole-methylamine intermediate with 2,5-dichlorobenzoyl chloride. This is performed under Schotten-Baumann conditions or using coupling agents like EDCl/HOBt.

Procedure

- Activation : 2,5-Dichlorobenzoyl chloride (1.1 equiv) in THF.

- Coupling : Add triazole-methylamine and triethylamine (2.0 equiv) at 0–5°C.

- Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography.

Yield : 75–80% (estimated from similar amidation reactions).

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Catalytic Additives

- Triethylamine : Essential for neutralizing HCl during amide coupling.

- Tetrabutylammonium Salts : Improve phase transfer in bromination steps.

Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Byproduct Formation : During bromination, dibrominated byproducts may form. Mitigated by using stoichiometric NBS and low temperatures.

- Amide Hydrolysis : Acidic conditions degrade the benzamide. Avoided by maintaining pH >8 during coupling.

Industrial Scalability Considerations

Q & A

Q. What safety protocols are essential for handling this compound in lab settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts .

- Spill Management : Neutralize acidic/basic residues with appropriate absorbents (e.g., sodium bicarbonate for acids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.